2,6-Dibromo-4-tert-butylphenol
Overview
Description
2,6-Dibromo-4-tert-butylphenol is a chemical compound with the linear formula C10H12Br2O . It is used in pharmaceutical intermediates and as medicine . It is synthesized by the bromination of 2,6-di-tert-butylphenol .
Molecular Structure Analysis
The molecular structure of this compound was confirmed by 1H NMR . The compound has a molecular weight of 308.01 .Chemical Reactions Analysis
This compound can react with methyl aluminium to form methylaluminum bis (4-bromo-2,6-di-tert-butylphenoxide) (MABR), which may be utilized for the transformation of various epoxides to carbonyl compounds .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 308.01 .Scientific Research Applications
Environmental Occurrence and Toxicity
Synthetic phenolic antioxidants (SPAs), including compounds like 2,6-di-tert-butyl-4-methylphenol (BHT) and its analogs, are extensively utilized across various industries to prevent oxidative reactions and extend the shelf life of products. These compounds, due to their widespread use, have been detected in multiple environmental matrices such as indoor dust, outdoor air particulates, sea sediment, river water, and even within human tissues (fat tissues, serum, urine, breast milk, fingernails). Studies have raised concerns regarding the potential hepatotoxicity, endocrine disruption, and carcinogenic effects of SPAs. Notably, some transformation products of these compounds may exhibit even more adverse effects than their parent compounds, prompting calls for further research into their environmental behaviors, co-exposure toxicity, and the development of novel SPAs with reduced toxicity and environmental impact (Liu & Mabury, 2020).
Antioxidant Mechanisms and Applications
2,6-Di-tert-butyl-4-methylphenol (BHT), a close relative of 2,6-Dibromo-4-tert-butylphenol, serves as a protective agent against lipid autoxidation during chromatographic processes, manipulation, and storage, without interfering with the separation of lipids due to its higher chromatographic mobility. This characteristic underscores its utility in laboratory settings and industrial applications where lipid preservation is crucial (Wren & Szczepanowksa, 1964).
The electrochemical reactivity of bulky phenols, including 2,6-di-tert-butylphenol, with superoxide anion radicals has been assessed using electrochemical methods. These studies highlight the potential of such compounds in mitigating oxidative stress by quenching reactive oxygen species, indicating their importance in antioxidant strategies and the development of new materials with enhanced stability against oxidative damage (Zabik et al., 2019).
Thermochemical Studies and Kinetic Investigations
Thermochemical and kinetic studies on bisphenol antioxidants, including 2,6-di-tert-butylphenol derivatives, have provided insights into their reactivity and efficacy as antioxidants and polymerization inhibitors. Such studies are pivotal for understanding the fundamental mechanisms underlying the antioxidant action of phenolic compounds and for the design of more effective antioxidants for industrial applications (Lucarini et al., 2001).
Safety and Hazards
The compound is classified as a warning under the GHS07 pictogram. It has hazard statements H302, H315, and H319, indicating that it is harmful if swallowed, causes skin irritation, and causes serious eye irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
Properties
IUPAC Name |
2,6-dibromo-4-tert-butylphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Br2O/c1-10(2,3)6-4-7(11)9(13)8(12)5-6/h4-5,13H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZYQECXFRLRRJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)Br)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Br2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70291261 | |
Record name | 2,6-Dibromo-4-tert-butylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70291261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98-22-6 | |
Record name | 2,6-Dibromo-4-tert-butylphenol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74538 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,6-Dibromo-4-tert-butylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70291261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2,6-Dibromo-4-tert-butylphenol act as a ligand in the synthesis of organoantimony compounds?
A1: this compound functions as an aroxide ligand in these reactions. [, ] The phenolic hydrogen is removed, likely by tert-butylhydroperoxide, forming a negatively charged oxygen atom. This oxygen then forms a coordinate bond with the antimony atom, creating an antimony aroxide complex. [] The bulky bromine and tert-butyl substituents on the phenol likely influence the reactivity and stability of the resulting complexes.
Q2: What structural insights were obtained from the crystal structures of the μ-oxo-bis[(aroxy)triarylantimony] complexes containing this compound?
A2: X-ray crystallography of μ-oxo-bis[triphenyl(2,6-dibromo-4-tert-butylphenoxo)аntimony] revealed key structural features: []
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